1-Decanethiol
Overview
Description
1-Decanethiol, also known as decyl mercaptan or decane-1-thiol, is an organic compound with the molecular formula C10H22S. It is a colorless liquid with a strong odor, commonly used in various chemical applications. The compound belongs to the class of alkylthiols, which are characterized by the presence of a thiol group (-SH) attached to an alkyl chain.
Mechanism of Action
Target of Action
1-Decanethiol, also known as Decyl mercaptan or 1-Mercaptodecane , primarily targets the fatty acid synthesis pathway . It catalyzes the first condensation reaction which initiates fatty acid synthesis . It also acts as a corrosion inhibitor on copper-nickel (CuNi) alloy .
Mode of Action
This compound interacts with its targets by adding two carbons from malonyl-ACP to an acyl acceptor . This interaction initiates the fatty acid synthesis process . It also modifies the surface of silver when blended with mercaptohexanol .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . The compound’s action initiates this pathway, potentially influencing the total rate of fatty acid production .
Pharmacokinetics
Its physical and chemical properties, such as its molecular weight of 174347 , may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action include the initiation of fatty acid synthesis and the modification of surfaces for certain applications . It can also produce toxic and flammable vapors when it reacts with water, steam, or acids .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it reacts violently with strong oxidizing agents such as calcium hypochlorite (Ca (OCl)2), forming toxic fumes of SOx . It may also react with hydrides to form flammable H2 gas .
Biochemical Analysis
Cellular Effects
1-Decanethiol has been shown to affect the morphology of adipose-derived stromal cells. The initial attachment and cell morphology on SAMs/Au was regulated by the surface chemistry
Molecular Mechanism
It is known to form a self-assembled monolayer (SAM) on various substrates , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules. Specific mechanisms such as enzyme inhibition or activation and changes in gene expression have not been reported.
Temporal Effects in Laboratory Settings
The impact of this compound SAM formation and removal cycles on polycrystalline Au surfaces and SAM quality was studied . The surface properties remained almost unaffected after the first few cycles, indicating that the cyclic treatment removed the most reactive gold surface sites, until a rather stable surface resulted, which guaranteed highly reproducible SAM formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decanethiol can be synthesized through several methods. One common method involves the reaction of decyl bromide with sodium hydrosulfide in an aqueous medium. The reaction proceeds as follows: [ \text{C}{10}\text{H}{21}\text{Br} + \text{NaSH} \rightarrow \text{C}{10}\text{H}{21}\text{SH} + \text{NaBr} ]
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of decyl alcohol with hydrogen sulfide in the presence of a catalyst. This method is efficient and yields high purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Decanethiol undergoes various chemical reactions, including:
Oxidation: When exposed to oxidizing agents, this compound can be oxidized to form disulfides. For example: [ 2 \text{C}{21}\text{SH} + \text{I}{10}\text{H}{10}\text{H}_{21} + 2 \text{HI} ]
Reduction: The compound can be reduced to form decane.
Substitution: this compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Disulfides: Formed during oxidation.
Decane: Formed during reduction.
Substituted Thiols: Formed during substitution reactions.
Scientific Research Applications
1-Decanethiol has a wide range of applications in scientific research:
Biology: The compound is used in the study of protein-thiol interactions and as a reagent in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic formulations.
Comparison with Similar Compounds
1-Dodecanethiol (C12H26S): Similar in structure but with a longer alkyl chain.
1-Octanethiol (C8H18S): Similar in structure but with a shorter alkyl chain.
1-Hexanethiol (C6H14S): Similar in structure but with an even shorter alkyl chain.
Uniqueness of 1-Decanethiol: this compound is unique due to its optimal chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly effective in forming self-assembled monolayers and as a corrosion inhibitor. Its moderate chain length also allows for better packing density on surfaces compared to shorter or longer chain thiols .
Properties
IUPAC Name |
decane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXVGVNLYGSIAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3(CH2)9SH, C10H21SH, C10H22S | |
Record name | 1-DECANETHIOL | |
Source | CAMEO Chemicals | |
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Record name | 1-DECANETHIOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059727 | |
Record name | 1-Decanethiol | |
Source | EPA DSSTox | |
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Molecular Weight |
174.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-decanethiol is a colorless liquid with a strong odor., Colorless liquid with a strong odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong odor. | |
Record name | 1-DECANETHIOL | |
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Record name | 1-Decanethiol | |
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Record name | 1-DECANETHIOL | |
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Record name | 1-Decanethiol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
465 °F at 760 mmHg (NIOSH, 2023), 241 °C, 465 °F | |
Record name | 1-DECANETHIOL | |
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Record name | 1-DECANETHIOL | |
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Record name | 1-Decanethiol | |
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Flash Point |
209 °F (NIOSH, 2023), 98 °C, 209 °F | |
Record name | 1-DECANETHIOL | |
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Solubility |
Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble | |
Record name | 1-DECANETHIOL | |
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Density |
0.84 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.84 | |
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Record name | 1-Decanethiol | |
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Vapor Density |
Relative vapor density (air = 1): 6.0 | |
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Vapor Pressure |
0.03 [mmHg], Vapor pressure, Pa at 20 °C: | |
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CAS No. |
143-10-2, 30174-58-4 | |
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Record name | Decane-1-thiol | |
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Melting Point |
-15 °F (NIOSH, 2023), -26 °C, -15 °F | |
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URL | https://www.cdc.gov/niosh/npg/npgd0176.html | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-decanethiol interact with gold surfaces?
A1: this compound forms strong, stable bonds with gold surfaces through the sulfur atom in its thiol group. This interaction leads to the formation of well-ordered self-assembled monolayers (SAMs). [, , , , , , , , , , , ] The alkyl chain of the molecule then aligns itself away from the surface, creating a hydrophobic layer. [, , , , , , , , , , , ]
Q2: Can the properties of the gold surface be modified by the formation of this compound SAMs?
A2: Yes, the formation of this compound SAMs on gold surfaces can significantly alter the surface properties. For instance, the work function of the gold surface can be tuned by varying the surface composition of mixed monolayers containing this compound and its fluorinated analogue. [] This modification can influence charge injection properties, which is relevant in applications like organic light-emitting diodes. []
Q3: Does this compound interact with other materials besides gold?
A3: While this compound is known for its strong affinity to gold, research also demonstrates its interaction with other materials. For instance, it can be used to modify silver surfaces to create hydrophobic coatings. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C10H22S, and its molecular weight is 174.36 g/mol.
Q5: What spectroscopic techniques are commonly used to characterize this compound SAMs?
A5: Several spectroscopic techniques are employed to characterize this compound SAMs. These include:
- Reflection Absorption Infrared Spectroscopy (RAIRS): This technique helps identify the vibrational modes of molecules within the SAM and provides information about the orientation and conformation of the alkyl chains. [, ]
- X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the elements present in the SAM, confirming the presence of sulfur and its bonding environment. [, , ]
- Low Energy Electron Diffraction (LEED): This technique helps determine the long-range order and structure of the SAM, revealing the arrangement of molecules on the surface. [, ]
Q6: How does the chain length of alkanethiols affect the stability of the SAMs they form on gold?
A6: Studies using dynamic force spectroscopy have shown that the stability and adhesive properties of alkanethiol SAMs on gold increase with increasing chain length. [] This effect is attributed to the greater van der Waals interactions between longer alkyl chains, resulting in a more tightly packed and stable monolayer. []
Q7: Are there methods to control the deposition of phospholipid films onto this compound-coated surfaces?
A7: Yes, studies utilizing techniques like quartz crystal microbalance and atomic force microscopy have shown that the ionic strength of the solution plays a crucial role in controlling the deposition of phospholipid bilayers onto this compound coated gold surfaces. []
Q8: Can this compound be used to modify the catalytic activity of metal nanoparticles?
A8: Yes, research has shown that this compound can be used to modify the catalytic activity of metal nanoparticles. For example, cobalt phthalocyaninetetrasulfonate (CoPcTs) bound to cationic latexes catalyzed the autoxidation of this compound dispersed in water. [] The rate of this reaction was found to be significantly faster than the rate observed with CoPcTsNa4 in aqueous solution. []
Q9: How is molecular dynamics (MD) simulation used to study this compound SAMs?
A9: MD simulations provide valuable insights into the dynamic behavior of this compound SAMs. They help analyze factors influencing SAM formation, like the effects of concentration, chain length, functional groups, and external electric fields. [] Simulations can also model the interaction of gas molecules like neon with this compound monolayers. [, ]
Q10: How does the structure of the thiol molecule influence the phase transfer efficiency of gold nanoparticles from water to toluene?
A10: Studies have demonstrated that both the chain length and steric accessibility of the functional group in thiol modifiers significantly influence the phase transfer efficiency of gold nanoparticles from water to toluene. [] For instance, 1,1-dimethyldecanethiol, with its bulky functional group, exhibited ineffective surface modification and poor phase transfer compared to thiols like this compound, 1-dodecanethiol, and 1-tetradecanethiol. []
Q11: How does the presence of this compound affect the stability of gold nanoparticles?
A11: The presence of this compound as a stabilizing ligand can impact the stability of gold nanoparticles in different media. For instance, gold nanoparticles modified with this compound exhibited good stability in toluene. []
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